1-[6-Methyl-4-(methylsulfanyl)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone
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Overview
Description
1-[6-Methyl-4-(methylsulfanyl)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone is a complex organic compound with a unique structure that includes a pyrimidine ring, a nitrophenyl group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-Methyl-4-(methylsulfanyl)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the nitrophenyl and thioxo groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[6-Methyl-4-(methylsulfanyl)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
1-[6-Methyl-4-(methylsulfanyl)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[6-Methyl-4-(methylsulfanyl)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds share a sulfur-containing ring structure and have diverse biological activities.
Indoles: Indole derivatives are known for their wide range of pharmacological properties.
Thiadiazoles: These compounds are structurally similar and have applications in medicinal chemistry.
Uniqueness
1-[6-Methyl-4-(methylsulfanyl)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
1-[6-methyl-4-methylsulfanyl-1-(4-nitrophenyl)-2-sulfanylidenepyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-8-12(9(2)18)13(22-3)15-14(21)16(8)10-4-6-11(7-5-10)17(19)20/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAGAPNBGVTBDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=S)N1C2=CC=C(C=C2)[N+](=O)[O-])SC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200676 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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